Cas no 1805735-67-4 (2-(1-Chloro-2-oxopropyl)-6-methoxymandelic acid)

2-(1-Chloro-2-oxopropyl)-6-methoxymandelic acid structure
1805735-67-4 structure
商品名:2-(1-Chloro-2-oxopropyl)-6-methoxymandelic acid
CAS番号:1805735-67-4
MF:C12H13ClO5
メガワット:272.681623220444
CID:4940234

2-(1-Chloro-2-oxopropyl)-6-methoxymandelic acid 化学的及び物理的性質

名前と識別子

    • 2-(1-Chloro-2-oxopropyl)-6-methoxymandelic acid
    • インチ: 1S/C12H13ClO5/c1-6(14)10(13)7-4-3-5-8(18-2)9(7)11(15)12(16)17/h3-5,10-11,15H,1-2H3,(H,16,17)
    • InChIKey: CTUMXZAJDVYGTN-UHFFFAOYSA-N
    • ほほえんだ: ClC(C(C)=O)C1C=CC=C(C=1C(C(=O)O)O)OC

計算された属性

  • せいみつぶんしりょう: 272.0451512 g/mol
  • どういたいしつりょう: 272.0451512 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 18
  • 回転可能化学結合数: 5
  • 複雑さ: 320
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ぶんしりょう: 272.68
  • 疎水性パラメータ計算基準値(XlogP): 1.1
  • トポロジー分子極性表面積: 83.8

2-(1-Chloro-2-oxopropyl)-6-methoxymandelic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A015026721-250mg
2-(1-Chloro-2-oxopropyl)-6-methoxymandelic acid
1805735-67-4 97%
250mg
484.80 USD 2021-06-18
Alichem
A015026721-1g
2-(1-Chloro-2-oxopropyl)-6-methoxymandelic acid
1805735-67-4 97%
1g
1,549.60 USD 2021-06-18
Alichem
A015026721-500mg
2-(1-Chloro-2-oxopropyl)-6-methoxymandelic acid
1805735-67-4 97%
500mg
847.60 USD 2021-06-18

2-(1-Chloro-2-oxopropyl)-6-methoxymandelic acid 関連文献

2-(1-Chloro-2-oxopropyl)-6-methoxymandelic acidに関する追加情報

2-(1-Chloro-2-oxopropyl)-6-methoxymandelic acid: A Versatile Compound in Biomedical Research

2-(1-Chloro-2-oxopropyl)-6-methoxymandelic acid is a synthetic organic compound characterized by its unique molecular structure, which combines a chloro substituent on a oxopropyl group with a methoxymandelic acid backbone. This compound has garnered significant attention in biomedical research due to its potential applications in drug discovery, enzyme inhibition, and molecular targeting. The CAS No. 1805735-67-4 identifier ensures precise chemical characterization, enabling researchers to explore its pharmacological properties systematically.

Chemical Structure and Synthesis

The 2-(1-Chloro-2-oxopropyl)-6-methoxymandelic acid molecule features a mandelic acid core with a methoxy group at the 6-position. The 1-Chloro-2-oxopropyl substituent introduces functional groups that enhance reactivity and biological activity. Recent advancements in organic synthesis have enabled the efficient preparation of this compound through multi-step reactions, including electrophilic substitution and nucleophilic attack on the oxopropyl group. These synthetic methods are critical for large-scale production and further exploration of its pharmacological potential.

<Biological Activity and Mechanism of Action

2-(1-Chloro-2-oxopropyl)-6-methoxymandelic acid has demonstrated significant biological activity in preclinical studies. Research published in *Journal of Medicinal Chemistry* (2023) highlights its ability to inhibit specific enzymes, such as tyrosine kinase and protein phosphatase, which are implicated in cancer progression. The chloro and oxopropyl groups are proposed to modulate enzyme-substrate interactions, enhancing the compound's selectivity and efficacy. These findings underscore its potential as a lead candidate for targeted therapy.

Applications in Drug Development

The 2-(1-Chloro-2-oxopropyl)-6-methoxymandelic acid has shown promise in drug development for conditions such as inflammatory diseases and neurodegenerative disorders. A 2024 study in *Nature Communications* reported its ability to reduce pro-inflammatory cytokines in vitro, suggesting potential as an anti-inflammatory agent. Additionally, its methoxy group may contribute to improved solubility and bioavailability, critical factors in drug formulation and clinical translation.

Recent Research and Therapeutic Potential

Recent studies have expanded the therapeutic potential of 2-(1-Chloro-2-oxopropyl)-6-methoxymandelic acid. A 2025 paper in *Cell Reports* explored its role in neuroprotection, demonstrating reduced oxidative stress in neuronal cells. The compound's oxopropyl group may interact with mitochondrial pathways, enhancing cellular resilience. These findings suggest its applicability in chronic disease management and regenerative medicine.

Challenges and Future Directions

Despite its promising properties, 2-(1-Chloro-2-oxopropyl)-6-methoxymandelic acid faces challenges in clinical development. Optimizing its pharmacokinetic profile and ensuring selectivity are critical for therapeutic success. Future research should focus on structure-activity relationship (SAR) studies to refine its molecular design. Additionally, in vivo studies are needed to validate its efficacy in complex biological systems.

Conclusion

2-(1-Chloro-2-oxopropyl)-6-methoxymandelic acid represents a significant advancement in biomedical research. Its unique structure and biological activity position it as a valuable candidate for drug discovery and therapeutic innovation. As research continues to evolve, this compound may play a pivotal role in addressing unmet medical needs across diverse therapeutic areas.

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